(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
Overview
Description
(3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical and Pharmacological Research
One of the related compounds, ohmefentanyl, an analog within the 4-anilidopiperidine class, showcases the significance of stereochemistry in pharmacological activity. This research highlights the importance of specific stereochemical configurations for biological activity, particularly in opioid receptor interactions. Investigations into ohmefentanyl and its stereoisomers have provided a deeper understanding of ligand-receptor interactions, including binding affinity and efficacy, contributing to the development of more refined pharmacophores for opioid receptors (Brine et al., 1997).
Environmental and Biodegradation Studies
Research on ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) explores their biodegradation and fate in environmental contexts. Such studies are pertinent for understanding the environmental impact and degradation pathways of synthetic organic compounds, including those related to (3R,4R)-1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. The aerobic biodegradation mechanisms of ETBE, for example, provide insights into microbial degradation capabilities and the environmental fate of structurally similar compounds (Thornton et al., 2020).
Synthetic Methodologies and Applications
The development of synthetic routes for complex molecules like vandetanib, which involves intermediates structurally related to the subject compound, underlines the relevance of this compound in synthetic chemistry. Such research can guide the synthesis of new pharmaceuticals and contribute to the optimization of industrial production processes (Mi, 2015).
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRVKLSXTZZGJV-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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